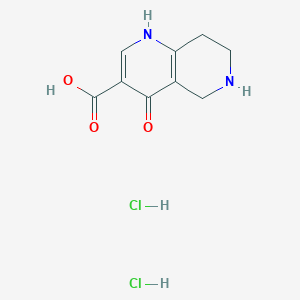

![molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6](/img/structure/B2887065.png)

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

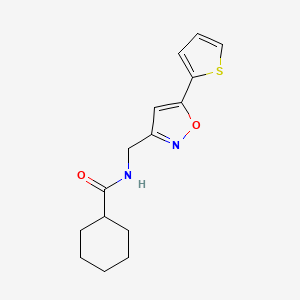

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde” is represented by the molecular formula C14H10BrNO4. The molecular weight of this compound is 336.141.Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde” are not available, similar compounds undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Synthesis of Schiff Bases

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde: is used in the synthesis of Schiff bases, which are an important class of organic compounds. Schiff bases are formed by the condensation of primary amines with aldehydes and are known for their wide range of applications, including serving as ligands in coordination chemistry .

Antibacterial Agents

The compound has been utilized to create metal complexes with notable antibacterial properties. These complexes have been tested against various bacterial strains, showing promising results in combating bacterial infections .

Organic Synthesis Reactions

In organic chemistry, the benzylic position of this compound is particularly reactive, allowing for various reactions such as free radical bromination, nucleophilic substitution, and oxidation. This reactivity is harnessed in the synthesis of various organic molecules .

Pharmaceutical Intermediates

The compound serves as a key intermediate in the manufacturing of therapeutic agents, such as SGLT2 inhibitors, which are used in the treatment of diabetes. Its role in the synthesis of these inhibitors highlights its importance in the development of new medications .

Enzyme Inhibition Studies

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde: derivatives have been synthesized to evaluate their potential as enzyme inhibitors, particularly targeting the α-glucosidase enzyme. This is crucial for developing treatments for diseases like diabetes .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . The changes they undergo can affect downstream effects in these pathways .

Result of Action

The reactions that benzylic compounds undergo can lead to various molecular and cellular effects, depending on the specific targets and pathways they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

properties

IUPAC Name |

5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOYWUIPGNIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)

![2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2886985.png)

![4-cyano-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2886986.png)

![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)

![5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2886992.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)